N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
CAS No.: 64882-10-6
Cat. No.: VC0042134
Molecular Formula: C27H24F3NO10
Molecular Weight: 579.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64882-10-6 |
|---|---|
| Molecular Formula | C27H24F3NO10 |
| Molecular Weight | 579.481 |
| IUPAC Name | N-[6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C27H24F3NO10/c1-9-21(33)13(31-26(38)27(28,29)30)8-16(40-9)41-15-7-10(32)6-12-18(15)25(37)20-19(23(12)35)22(34)11-4-3-5-14(39-2)17(11)24(20)36/h3-5,9,13,15-16,21,33,35,37H,6-8H2,1-2H3,(H,31,38)/t9?,13?,15-,16?,21?/m0/s1 |
| Standard InChI Key | YUSOEVZUVPTPEG-LZIMAVJNSA-N |
| SMILES | CC1C(C(CC(O1)OC2CC(=O)CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)NC(=O)C(F)(F)F)O |
Introduction
The compound N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a complex organic molecule with a tetracene backbone linked to a sugar moiety and a trifluoroacetamide group. This compound is not directly referenced in the provided search results, but its structure suggests a potential application in pharmaceutical or biochemical research due to its structural similarity to known compounds like anthracyclines, which are used in cancer treatment.
Structural Analysis
The compound's structure includes a tetracene core with hydroxyl, methoxy, and oxo groups, attached to a sugar derivative (oxan-4-yl) and a trifluoroacetamide group. The presence of these functional groups indicates potential biological activity, possibly as a drug candidate or intermediate.
| Functional Group | Description |
|---|---|
| Tetracene Core | Provides a planar, aromatic structure, which can interact with biological molecules. |
| Hydroxyl Groups | Can participate in hydrogen bonding, enhancing solubility and interaction with enzymes. |
| Methoxy Group | May influence lipophilicity and metabolic stability. |
| Oxo Groups | Contribute to the compound's reactivity and potential for forming complexes. |
| Sugar Moiety | Enhances water solubility and may facilitate cellular uptake. |
| Trifluoroacetamide | Introduces a highly polar group, potentially affecting pharmacokinetics and bioavailability. |
Potential Applications
Given its structural complexity and functional groups, this compound could be explored for various biological activities, such as:
-
Anticancer Properties: Similar to anthracyclines, which intercalate DNA and inhibit topoisomerase II, this compound might exhibit antitumor effects.
-
Antimicrobial Activity: The presence of hydroxyl and oxo groups could allow it to interact with microbial enzymes or DNA.
-
Pharmacokinetic Modulation: The trifluoroacetamide group might influence its metabolic stability and distribution in the body.
Research Challenges
Investigating this compound would require comprehensive studies, including:
-
Synthesis: Developing efficient synthetic routes to produce the compound in sufficient quantities for research.
-
Biological Assays: Conducting in vitro and in vivo tests to evaluate its efficacy and safety.
-
Structural Optimization: Modifying the compound to enhance its therapeutic index or reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume